Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate
Overview
Description
Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate is a complex heterocyclic compound that features a unique combination of pyridine, triazole, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Quinazoline Formation: The triazole intermediate is then reacted with anthranilic acid derivatives under reflux conditions to form the quinazoline ring.
Thioester Formation: The final step involves the reaction of the quinazoline-triazole intermediate with methyl bromoacetate in the presence of a base like potassium carbonate to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, it is studied for potential anticancer, antimicrobial, and antiviral activities.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl [(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Studied for its anticancer properties.
Properties
IUPAC Name |
methyl 2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-24-14(23)10-25-17-19-13-7-3-2-6-12(13)16-20-15(21-22(16)17)11-5-4-8-18-9-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZSJEHHQQQMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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